![molecular formula C10H9BrN4O B13713913 N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)
N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5-position of the triazole ring and a benzamide group attached to the triazole ring via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the brominated triazole with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Coupling Reactions: Coupling reactions can be carried out using catalysts such as palladium or copper in the presence of appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce complex molecules with extended conjugation or functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Triazole derivatives, including this compound, have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents.
Medicine: The compound’s biological activities make it a candidate for drug development and therapeutic applications.
Industry: The compound can be used in the development of new materials, catalysts, and agrochemicals.
作用机制
The mechanism of action of N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity or modulating their function. The bromine atom and benzamide group can enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide can be compared with other similar triazole derivatives, such as:
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar in structure but lacks the benzamide group.
N-(5-Trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide: Contains a trifluoromethyl group instead of a bromine atom and a benzenesulfonamide group instead of a benzamide group.
3-(4-((1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Contains additional functional groups and a more complex structure.
The uniqueness of this compound lies in its specific combination of the bromine atom, triazole ring, and benzamide group, which can confer distinct biological activities and chemical reactivity.
属性
分子式 |
C10H9BrN4O |
|---|---|
分子量 |
281.11 g/mol |
IUPAC 名称 |
N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C10H9BrN4O/c11-10-13-8(14-15-10)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,13,14,15) |
InChI 键 |
QZMBSJVVXQGYEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


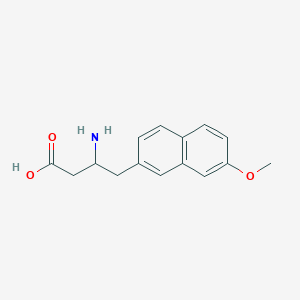
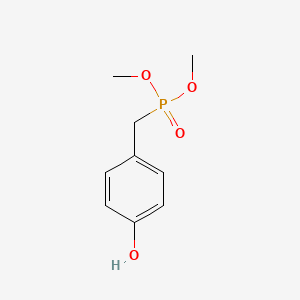

![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)

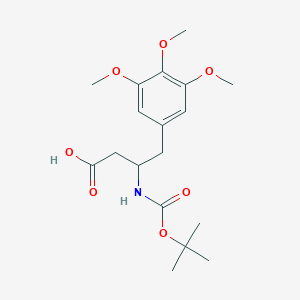
![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
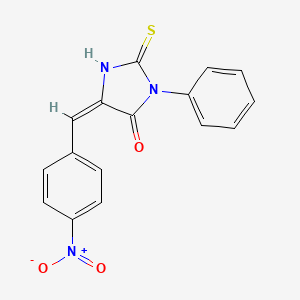
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)

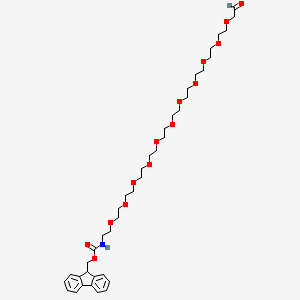
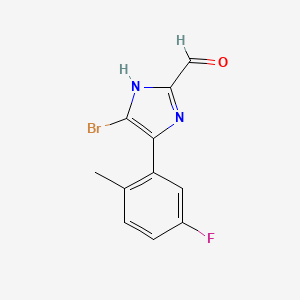
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
